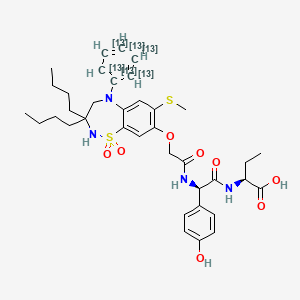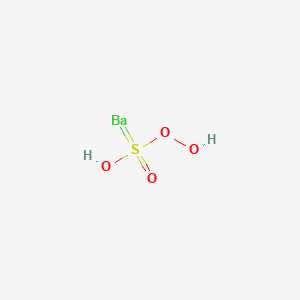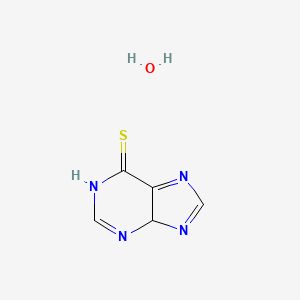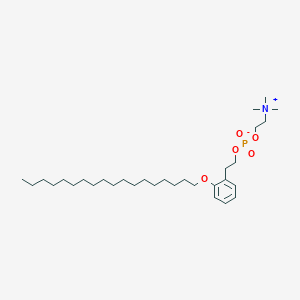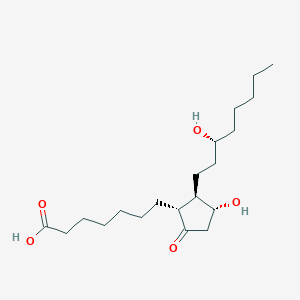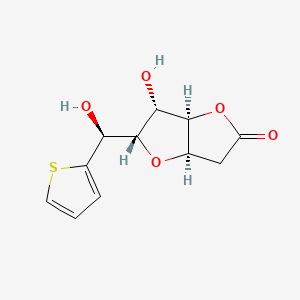
Apoptosis inducer 15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apoptosis Inducer 15 is a chemical compound known for its ability to induce programmed cell death, or apoptosis, in various cell types. This compound is particularly significant in cancer research and therapy, as it can trigger cell death in cancerous cells without causing DNA fragmentation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Apoptosis Inducer 15 involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary, but typically involves the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group modifications .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: Apoptosis Inducer 15 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated compounds .
Scientific Research Applications
Apoptosis Inducer 15 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe to study reaction mechanisms.
Biology: Employed to study the pathways and mechanisms of apoptosis in various cell types.
Medicine: Investigated for its potential in cancer therapy, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and in the study of cell death mechanisms.
Mechanism of Action
Apoptosis Inducer 15 exerts its effects by inducing cell cycle arrest at the G2/M phase, leading to apoptosis. It is cytotoxic without causing DNA fragmentation, which is a unique feature compared to other apoptosis-inducing agents. The compound interacts with specific molecular targets and pathways, including the activation of caspases and the regulation of B-cell lymphoma 2 (Bcl-2) family proteins .
Comparison with Similar Compounds
Hydrogen Peroxide: An apoptosis inducer that exerts cytotoxic effects through oxidative stress and DNA damage.
Uniqueness: Apoptosis Inducer 15 is unique in its ability to induce apoptosis without causing DNA fragmentation, making it a valuable tool in cancer research and therapy. Its specific mechanism of action and molecular targets set it apart from other apoptosis-inducing agents .
Properties
Molecular Formula |
C11H12O5S |
|---|---|
Molecular Weight |
256.28 g/mol |
IUPAC Name |
(2S,3S,3aR,6aR)-3-hydroxy-2-[(S)-hydroxy(thiophen-2-yl)methyl]-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one |
InChI |
InChI=1S/C11H12O5S/c12-7-4-5-10(16-7)9(14)11(15-5)8(13)6-2-1-3-17-6/h1-3,5,8-11,13-14H,4H2/t5-,8-,9-,10+,11-/m1/s1 |
InChI Key |
HCFZJNIXPOQYSV-WDQQNFDXSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@H]([C@H](O2)[C@@H](C3=CC=CS3)O)O)OC1=O |
Canonical SMILES |
C1C2C(C(C(O2)C(C3=CC=CS3)O)O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(2'R,3S,3'R,5'S)-6-chloro-3'-(3-chlorophenyl)-5'-(2,2-dimethylpropyl)-1'-ethylspiro[1,2-dihydroindole-3,4'-pyrrolidine]-2'-carbonyl]amino]-3-methoxybenzoic acid](/img/structure/B12364769.png)
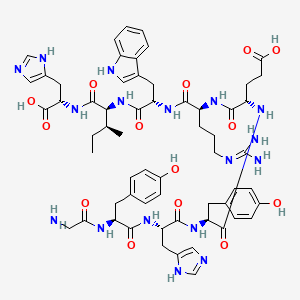
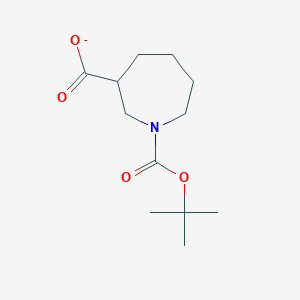
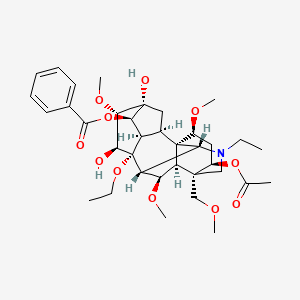
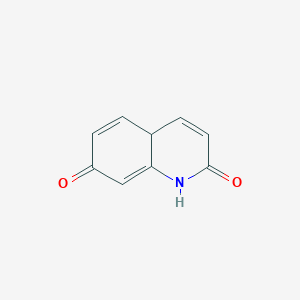
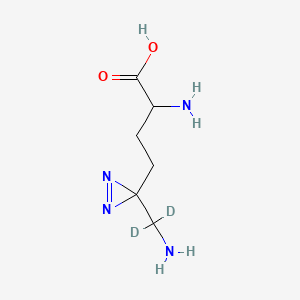
![sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B12364798.png)
![(3S)-4-[[(2S)-1-[[(2S)-1-amino-5-(3,5-dimethylphenyl)-1-oxopentan-2-yl]amino]-3-[4-[4-[4-[4-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]triazol-1-yl]butoxy]-2-ethylphenyl]phenyl]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S,3R)-2-[[3-(2-fluorophenyl)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S)-2-[[3-[2-(1H-imidazol-5-yl)ethylamino]-2,2-dimethyl-3-oxopropanoyl]amino]-3-(2H-tetrazol-5-yl)propanoyl]amino]acetyl]amino]butanoyl]amino]-2-methylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid](/img/structure/B12364805.png)
